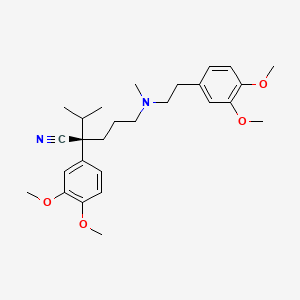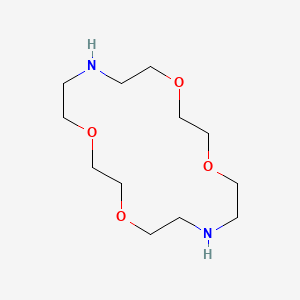
Dexverapamil
概要
説明
作用機序
デクスベラパミルは、がん細胞の多剤耐性表現型に関与するP-糖タンパク質エフラックスポンプ(MDR-1)を阻害することで作用を発揮します。 このポンプを阻害することで、デクスベラパミルは化学療法薬の細胞内濃度を高め、それによって細胞毒性効果を高めます . デクスベラパミルの分子標的には、薬剤耐性経路に関与する様々なイオンチャネルやトランスポーターが含まれています .
生化学分析
Biochemical Properties
Dexverapamil plays a significant role in biochemical reactions by inhibiting the P-glycoprotein (MDR-1, EC 3.6.3.44). This inhibition can potentially increase the effectiveness of a wide range of antineoplastic drugs that are inactivated by MDR-1 mechanisms . This compound interacts with various enzymes and proteins, including P-glycoprotein, and inhibits its function, thereby preventing the efflux of drugs from cells and increasing their intracellular concentration .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of type 1 diabetes, verapamil (a related compound) has been found to regulate the thioredoxin system and promote an anti-oxidative, anti-apoptotic, and immunomodulatory gene expression profile in human islets . This compound’s inhibition of P-glycoprotein can also lead to increased intracellular concentrations of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily by inhibiting the P-glycoprotein efflux pump. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects . This compound also interacts with other biomolecules, such as enzymes involved in drug metabolism, which can further influence its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the maximum tolerated dose of this compound is 900 mg/m²/day, with median plasma concentrations of this compound and its metabolite nor-dexverapamil being 1.2 and 1.4 μM, respectively . Over time, the expression of MDR-1 can increase, which may influence the effectiveness of this compound in inhibiting drug efflux . Long-term studies are needed to fully understand the stability, degradation, and long-term effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in studies involving EPOCH-refractory lymphomas, this compound was administered at escalating doses from 240 to 1200 mg/m² per day . The maximum tolerated dose was found to be 900 mg/m²/day, with higher doses potentially leading to toxic or adverse effects . The effectiveness of this compound in reversing multidrug resistance was observed at these dosages, highlighting its potential therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, including N-demethylation by the enzyme CYP3A4. This metabolic pathway produces R- and S-norverapamil, which have plasma concentrations that are barely detectable following intravenous administration but can be equal to or exceed those of the parent drug enantiomers . The metabolism of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters such as P-glycoprotein. This transporter plays a crucial role in limiting the cellular uptake and distribution of this compound, thereby influencing its bioavailability and therapeutic effects . The inhibition of P-glycoprotein by this compound can enhance the intracellular accumulation of chemotherapeutic drugs, improving their efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with various cellular components. This compound can localize to specific compartments or organelles within the cell, depending on the presence of targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.
準備方法
デクスベラパミルは、様々な合成経路で合成できます。一般的な方法の一つは、ラセミ体ベラパミルのエナンチオマーへの分割です。 反応条件には通常、キラル分割剤とクロマトグラフィー法を用いて、(R)体エナンチオマーを(S)体エナンチオマーから分離することが含まれます . 工業生産方法は、高純度のデクスベラパミルを得るために、大規模な分割プロセスと精製工程を含む場合があります。
化学反応の分析
科学的研究の応用
類似化合物との比較
デクスベラパミルは、その特定のエナンチオマー型と多剤耐性を調節する能力のために、他の類似化合物とは異なります。類似の化合物には、次のようなものがあります。
ベラパミル: 主に心臓血管系の疾患に対するカルシウムチャネルブロッカーとして使用される、(R)-および(S)-ベラパミルのラセミ混合物です.
ノルベラパミル: ベラパミルの代謝産物で、薬理作用は類似しています.
デクスベラパミルの独自性は、P-糖タンパク質エフラックスポンプに対する特異的な作用と、がん治療における化学療法薬の有効性を高める可能性にあります .
特性
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNSNPWRIOYBX-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009404 | |
| Record name | Dexverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38321-02-7 | |
| Record name | (R)-Verapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38321-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexverapamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038321027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexverapamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-3-(3,4-dimethoxyphenyl)-6-[(5,6-dimethoxyphenethyl)methylamino]hexane-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXVERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR5PYD126V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate](/img/structure/B1218676.png)

